2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione
CAS No.: 1157050-15-1
Cat. No.: VC3350427
Molecular Formula: C5H10BrNO2S
Molecular Weight: 228.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1157050-15-1 |
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Molecular Formula | C5H10BrNO2S |
Molecular Weight | 228.11 g/mol |
IUPAC Name | 2-(2-bromoethyl)-1,2-thiazolidine 1,1-dioxide |
Standard InChI | InChI=1S/C5H10BrNO2S/c6-2-4-7-3-1-5-10(7,8)9/h1-5H2 |
Standard InChI Key | HBTCMPVZDRHOAM-UHFFFAOYSA-N |
SMILES | C1CN(S(=O)(=O)C1)CCBr |
Canonical SMILES | C1CN(S(=O)(=O)C1)CCBr |
Introduction
Chemical Identity and Structural Properties
2-(2-Bromoethyl)-1,2-thiazolidine-1,1-dione belongs to the class of thiazolidine compounds, characterized by a five-membered ring containing both nitrogen and sulfur atoms. The compound features a bromoethyl group attached to the nitrogen atom of the thiazolidine ring, with two oxygen atoms double-bonded to the sulfur atom, forming a sulfonyl group.
Chemical Identifiers and Basic Properties
The compound is uniquely identified through various chemical notation systems and possesses specific physical properties that distinguish it from related compounds, as detailed in Table 1.
Property | Value |
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PubChem CID | 43620015 |
Molecular Formula | C5H10BrNO2S |
Molecular Weight | 228.11 g/mol |
IUPAC Name | 2-(2-bromoethyl)-1,2-thiazolidine 1,1-dioxide |
InChI | InChI=1S/C5H10BrNO2S/c6-2-4-7-3-1-5-10(7,8)9/h1-5H2 |
InChIKey | HBTCMPVZDRHOAM-UHFFFAOYSA-N |
SMILES | C1CN(S(=O)(=O)C1)CCBr |
Table 1: Chemical identifiers and basic properties of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione
Structural Features
The structure of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione is characterized by several key features:
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A five-membered thiazolidine ring containing nitrogen and sulfur atoms
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Two oxygen atoms double-bonded to the sulfur atom, forming a sulfonyl group (S=O)
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A 2-bromoethyl substituent attached to the nitrogen atom
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A saturated ring system with sp3 hybridized carbon atoms
These structural elements contribute to the compound's chemical reactivity and potential biological activities. The bromoethyl group, in particular, serves as a reactive handle that could potentially be utilized for further chemical modifications .
Comparison with Related Thiazolidine Compounds
Structural Comparison with Thiazolidine-2,4-dione Derivatives
The compound 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione differs structurally from the more extensively studied thiazolidine-2,4-dione derivatives. While both contain a five-membered thiazolidine ring, they differ in their oxidation state and the position of carbonyl groups.
In 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione, the sulfur atom is oxidized to form a sulfonyl group (S=O), whereas in thiazolidine-2,4-dione derivatives, the sulfur remains unoxidized, and two carbonyl groups are positioned at C-2 and C-4 of the ring .
Comparison with 3-(2-Bromoethyl)thiazolidine-2,4-dione
A closely related compound, 3-(2-bromoethyl)thiazolidine-2,4-dione (CAS 37014-27-0), shares the bromoethyl substituent but differs in the core ring structure. The structural differences between these compounds are summarized in Table 2.
Feature | 2-(2-Bromoethyl)-1,2-thiazolidine-1,1-dione | 3-(2-Bromoethyl)thiazolidine-2,4-dione |
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Core Structure | Thiazolidine-1,1-dioxide | Thiazolidine-2,4-dione |
Position of Bromoethyl | N-2 position | N-3 position |
Functional Groups | Sulfonyl (S=O) | Two carbonyl (C=O) groups |
Molecular Formula | C5H10BrNO2S | C5H6BrNO2S |
Molecular Weight | 228.11 g/mol | 224.08 g/mol |
Table 2: Structural comparison between 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione and 3-(2-bromoethyl)thiazolidine-2,4-dione
Analytical Characterization Methods
Spectroscopic Identification
For comprehensive characterization of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione, several spectroscopic methods would be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal the chemical environment of hydrogen and carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the sulfonyl group (S=O stretching vibrations typically between 1350-1300 cm-1 and 1150-1100 cm-1).
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Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable for assessing the purity of synthesized 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione and monitoring reactions during its synthesis.
Current Research Status and Future Perspectives
Research Gaps
Based on the provided search results, there appears to be limited published research specifically focusing on 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione. This represents a significant gap in the chemical literature, presenting opportunities for:
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Development of efficient synthetic routes
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Comprehensive characterization of physical and chemical properties
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Exploration of biological activities and structure-activity relationships
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Investigation of potential applications in pharmaceutical or materials science
Future Research Directions
Future research on 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione could explore:
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Optimization of synthetic methodologies
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Detailed investigation of chemical reactivity, particularly of the bromoethyl group
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Screening for biological activities against various targets
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Structure-activity relationship studies through the synthesis of analogs with modified substituents
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Computational studies to predict properties and potential applications
Such research would contribute valuable knowledge to the understanding of this compound and its potential applications in various fields.
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